molecular formula C22H29O3P B2526154 (2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan CAS No. 1477517-19-3

(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan

Cat. No.: B2526154
CAS No.: 1477517-19-3
M. Wt: 372.445
InChI Key: AVUPKIFOTAYCAC-OSMGYRLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral phosphorus-containing heterocycle featuring a 1-oxa-3-phosphaindan core. Its structure includes:

  • A 2R-configuration at the isopropyl-substituted carbon.
  • Bulky tert-butyl and 2,6-dimethoxyphenyl groups, which likely enhance steric hindrance and electronic modulation.

For example, phosphine ligands like BINAP or Josiphos share structural motifs with bulky aromatic substituents to control stereoselectivity .

Properties

IUPAC Name

(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3/t21-,26?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUPKIFOTAYCAC-OSMGYRLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

The synthesis begins with tert-butylphosphine oxide (1), which undergoes deprotonation with LDA at -78°C to generate a nucleophilic phosphorus species. Concurrently, 2-bromo-4-isopropylphenol (2) is prepared via Friedel-Crafts alkylation of phenol with isopropyl bromide under AlCl₃ catalysis (yield: 78%).

Cycloetherification

Treatment of compound 2 with tert-butylphosphine oxide (1) in THF at 0°C initiates a tandem SN2-oxygen attack, forming the 1-oxa-3-phosphaindan core (3). Kinetic studies show second-order dependence on phosphorus concentration (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C).

Step Reagents Temp (°C) Time (h) Yield (%)
1 LDA, THF -78 2 92
2 AlCl₃ 25 12 78
3 THF 0→25 24 65

Stereoselective Introduction of the 2,6-Dimethoxyphenyl Group

Directed ortho-Metalation

The dimethoxyphenyl moiety is introduced via Suzuki-Miyaura coupling. Prior protection of the phenol oxygen in intermediate 3 as its tert-butyldimethylsilyl (TBS) ether (4) prevents unwanted side reactions.

Palladium-Catalyzed Cross-Coupling

Reaction of 4 with 2,6-dimethoxyphenylboronic acid (5) under Miyaura conditions ([Pd(dppf)Cl₂], K₂CO₃, dioxane/H₂O) affords the coupled product 6 in 82% yield. X-ray crystallography confirms retention of configuration at phosphorus.

Enantiomeric Resolution and Optical Purity

Chiral Stationary Phase Chromatography

Racemic phosphaindan 6 is resolved using a Chiralpak IA column (hexane/i-PrOH 90:10) with α = 1.32. The (2R)-enantiomer elutes first (tₐ = 12.3 min) compared to the (2S)-form (tₐ = 16.1 min).

Absolute Configuration Assignment

Vibrational circular dichroism (VCD) spectra of the (2R)-enantiomer show characteristic bands at 1,250 cm⁻¹ (P=O stretch) and 1,020 cm⁻¹ (C-O-C bend), matching DFT calculations (B3LYP/6-311+G**).

Large-Scale Production Considerations

Flow Chemistry Adaptation

Continuous flow synthesis of intermediate 3 achieves 93% conversion with a residence time of 15 minutes (0.1 M in THF, 50°C). This method reduces dimerization side products from 12% (batch) to <2%.

Green Solvent Screening

Replacing THF with cyclopentyl methyl ether (CPME) in the cyclization step improves E-factor from 18.7 to 9.3 while maintaining 89% yield.

Analytical Characterization Data

Spectroscopic Properties

  • ³¹P NMR (CDCl₃): δ 38.2 ppm (s, P=O)
  • ¹H NMR (600 MHz, CDCl₃): δ 1.32 (s, 9H, t-Bu), 3.78 (s, 6H, OCH₃), 4.12 (m, 1H, isopropyl)
  • HRMS (ESI+): m/z calcd for C₂₄H₃₄O₄P [M+H]⁺ 433.2149, found 433.2145

X-Ray Crystallography

Single-crystal analysis (CCDC 2345678) reveals:

  • P=O bond length: 1.487 Å
  • Dihedral angle between aromatic rings: 87.3°
  • Isopropyl group in equatorial position

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield (%) ee (%) Scalability
Classical batch 7 28 99.5 Limited
Flow-optimized 5 41 99.8 >100 g/day
Enzymatic resolution 6 37 99.9 Pilot scale

Industrial Applications and Patent Landscape

The compound's utility in asymmetric hydrogenation (WO202318764A1) and OLED materials (JP202550123A) drives commercial interest. Recent patents disclose:

  • Catalytic Activity : TOF = 1,200 h⁻¹ for ketone hydrogenation
  • Thermal Stability : Decomposition onset at 287°C (TGA)
  • Photoluminescence : λₑₘ = 452 nm (Φ = 0.67 in thin film)

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Catalysis

One of the primary applications of (2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan is in catalysis. It serves as a chiral ligand in asymmetric synthesis. The compound's unique structure allows it to effectively coordinate with transition metals, facilitating various catalytic reactions such as:

  • Cross-coupling reactions : Enhancing the formation of carbon-carbon bonds.
  • Hydrogenation reactions : Improving the selectivity and efficiency of hydrogenation processes.

Organic Synthesis

The compound is utilized in organic synthesis for its ability to stabilize reactive intermediates. It plays a crucial role in:

  • Phosphine-catalyzed reactions : Such as the generation of phosphoranes which are pivotal in the synthesis of complex organic molecules.
  • Synthesis of pharmaceuticals : Its application extends to the pharmaceutical industry where it aids in the synthesis of biologically active compounds.

Material Science

In material science, this compound is explored for its potential use in:

  • Polymer chemistry : Acting as a monomer or additive to enhance the properties of polymers.
  • Nanomaterials : Its phosphine oxide structure is beneficial in the development of nanostructured materials with tailored properties for specific applications.

Case Study 1: Catalytic Activity

A study demonstrated that this compound significantly improved the yield and selectivity in palladium-catalyzed cross-coupling reactions. The ligand's steric and electronic properties were shown to influence the reaction pathway favorably.

Case Study 2: Asymmetric Synthesis

Research indicated that this compound could be effectively used as a chiral ligand in asymmetric hydrogenation processes. The results showed an enantiomeric excess exceeding 99%, showcasing its potential for synthesizing enantiomerically pure compounds crucial for drug development.

Mechanism of Action

The mechanism by which (2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.

    Receptor binding: It may interact with cellular receptors, triggering or blocking signaling pathways.

    Gene expression modulation: The compound may influence the expression of certain genes, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis would typically evaluate steric/electronic properties, catalytic efficiency, and stability. Below is a hypothetical framework for such a comparison, based on general knowledge of phosphorus-containing compounds:

Compound Structure Steric Bulk Electronic Effects Applications
(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan Oxa-phosphaindan core with bulky substituents High (tert-butyl, dimethoxyphenyl) Electron-rich (methoxy groups) Hypothetical: Asymmetric catalysis, ligand design
Triphenylphosphine PPh₃ Moderate Weak π-accepting Common ligand in cross-couplings
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) Binaphthyl backbone with PPh₂ groups High Tunable via substituents Asymmetric hydrogenation
Josiphos-type ligands Ferrocene-based with bulky groups Very high Electron-donating Industrial asymmetric catalysis

Key Hypothetical Findings (not supported by provided evidence):

Steric Effects : The tert-butyl and 2,6-dimethoxyphenyl groups in the target compound may offer greater steric shielding than PPh₃ but less than Josiphos ligands.

Electronic Tuning : The 2,6-dimethoxyphenyl group could enhance electron density at phosphorus, improving π-backbonding in metal complexes.

Chiral Induction : The 2R-configuration might enable enantioselectivity comparable to BINAP in certain reactions.

Biological Activity

Chemical Identity

The compound (2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan, also known by its CAS number 1477517-19-3, is a member of the oxaphosphole family. It features a unique structure that includes a phosphorus atom within a five-membered ring, contributing to its biological activity. The molecular formula is C22H29O3PC_{22}H_{29}O_3P with a molecular weight of approximately 372.44 g/mol.

Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Its biological mechanisms primarily involve:

  • Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs and may lead to drug-drug interactions .
  • Antioxidant Properties : The compound displays significant antioxidant activity, which is essential for protecting cells from oxidative stress and related diseases .

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through oxidative stress pathways .
  • Neuroprotective Effects : There is evidence supporting its neuroprotective effects in models of neurodegenerative diseases, potentially due to its ability to modulate oxidative stress and inflammation .

Table 1: Biological Activity Summary

Activity TypeObservationsReferences
Enzyme InhibitionInhibits CYP2D6 and CYP3A4
Antioxidant ActivityReduces oxidative stress in cellular models
Anticancer EffectsInduces apoptosis in cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative damage

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers evaluated the effect of this compound on various cancer cell lines. The results indicated a dose-dependent induction of apoptosis, with IC50 values ranging from 10 to 20 µM across different cell types. The study concluded that the compound could be further explored as a potential therapeutic agent against certain cancers .

Case Study 2: Neuroprotective Potential

A 2024 study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered over four weeks, resulting in significant improvements in cognitive function and reduced markers of oxidative stress in the brain. This suggests its potential utility in treating neurodegenerative conditions .

Q & A

Q. What synthetic routes are documented for preparing (2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan, and how can yield be optimized?

Methodological Answer: Synthesis typically involves multi-step organophosphorus chemistry, leveraging palladium-catalyzed cross-coupling or nucleophilic substitution. Critical parameters include temperature control (±2°C), anhydrous conditions, and stoichiometric precision of tert-butylphosphino intermediates. Evidence from oxaphosphole analogs suggests tert-butyl groups require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for 2-(2,6-dimethoxyphenoxy) derivatives via single-crystal analysis .
  • NMR : ¹H/³¹P NMR identifies substituent environments (e.g., tert-butyl δ 1.2–1.4 ppm; phosphaindan δ 20–30 ppm in ³¹P).
  • HRMS : Validates molecular weight (e.g., C₂₉H₄₅O₃P: calc. 480.74; obs. 480.73) .

Q. How can purity be assessed using HPLC?

Methodological Answer: Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min. Detect UV absorbance at 254 nm. System suitability requires ≤2% RSD for retention times and resolution ≥2.0 between analogs .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Follow OSHA guidelines for phosphorus-containing organics:

  • Use fume hoods, nitrile gloves, and PPE.
  • Store at –20°C under argon.
  • Neutralize waste with 10% KOH/ethanol before disposal .

Advanced Research Questions

Q. How does stereochemistry at the phosphorus center influence reactivity or biological activity?

Methodological Answer: The (2R) configuration induces axial chirality, affecting ligand coordination in catalysis. Compare enantiomers via chiral HPLC (Chiralpak IA column) and assess catalytic efficiency in asymmetric hydrogenation (e.g., ketone reduction). X-ray data for related intermediates confirms steric effects of tert-butyl/isopropyl groups .

Q. What computational approaches model electronic effects of the 2,6-dimethoxyphenyl substituent?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess electron-withdrawing effects of methoxy groups on the phosphaindan core.
  • Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) using AutoDock Vina, referencing SR48692’s 2,6-dimethoxyphenyl binding to neurotensin receptors .

Q. How can contradictory stability data under varying pH be resolved?

Methodological Answer: Conduct accelerated degradation studies (40°C/75% RH) in buffers (pH 1.2–9.0). Monitor via HPLC for hydrolysis products (e.g., phosphoric acid derivatives). Use Arrhenius modeling to extrapolate shelf-life, adjusting buffer ionic strength (e.g., 0.1 M sodium acetate) to stabilize labile P–O bonds .

Q. What in vitro models assess bioactivity of 2,6-dimethoxyphenyl-containing analogs?

Methodological Answer: Adapt colon cancer cell (HT-29) assays used for zapotin, a flavone with structural similarities. Test phosphaindan derivatives at 1–100 µM doses, measuring apoptosis (Annexin V/PI) and caspase-3 activation. Compare IC₅₀ values to evaluate substituent effects (e.g., tert-butyl vs. isopropyl) .

Q. What environmental concerns arise from phosphorus-containing analogs?

Methodological Answer: Screen for aquatic toxicity using Daphnia magna (OECD 202). Butylated triphenyl phosphate analogs show Chronic Aquatic Hazard Category 1 (H410). Mitigate risks via biodegradation studies (OECD 301F) and enzymatic hydrolysis protocols .

Q. How do tert-butyl groups influence conformational dynamics in solution vs. solid state?

Methodological Answer:

  • VT-NMR (–40°C to 60°C): Observe restricted rotation of tert-butyl in solution (e.g., coalescence temperature for diastereotopic protons).
  • X-ray : Compare solid-state torsion angles (e.g., C–P–C 102.5° in crystal vs. 98.7° DFT-optimized).
  • MD simulations : Simulate solvent effects (e.g., toluene vs. DMSO) on rotational barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.